ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a fluorine atom at the 6th position and an ethyl ester group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of drug action.
Chemical Biology: The compound serves as a probe for studying biological pathways and identifying potential therapeutic targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway involved. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine atom and ethyl ester group, resulting in different chemical and biological properties.
6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine: A structurally related compound with a different ring fusion pattern, affecting its chemical behavior and applications.
The unique structural features of this compound, such as the presence of the fluorine atom and the ethyl ester group, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSKBGTKKSUDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=NN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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